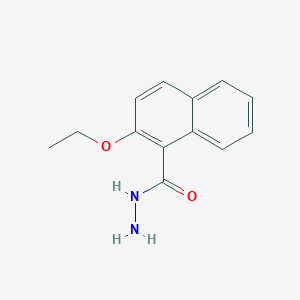
Diethyl 2,4-dibromopentanedioate
Descripción general
Descripción
Diethyl 2,4-dibromopentanedioate is an organic compound with the chemical formula C9H14Br2O4 . It is a colorless to light yellow liquid .
Synthesis Analysis
Diethyl 2,4-dibromopentanedioate is generally synthesized by reacting 2,4-dibromoglutaric acid with absolute ethanol in the presence of acetic acid .Molecular Structure Analysis
The molecular structure of Diethyl 2,4-dibromopentanedioate consists of 9 carbon atoms, 14 hydrogen atoms, 2 bromine atoms, and 4 oxygen atoms . The molecular weight is 346.01 .Chemical Reactions Analysis
Diethyl 2,4-dibromopentanedioate is widely used in chemical synthesis. It can be used as an important intermediate in organic synthesis for the synthesis of various organic compounds . For example, it can be used in the preparation of pharmaceutically active compounds or as a reactant in the synthesis of multifunctional molecules .Physical And Chemical Properties Analysis
Diethyl 2,4-dibromopentanedioate has a boiling point of 163-164 °C (Press: 11 Torr) and a density of 1.6042 g/cm3 . It is volatile at room temperature and has a lower boiling point and melting point . It is soluble in organic solvents such as ether, acetone, and alcohol .Aplicaciones Científicas De Investigación
Allosteric Inhibition of Dihydrodipicolinate Synthase
“Diethyl 2,4-dibromopentanedioate” has been used in the design and synthesis of novel dimeric compounds that enhance the allosteric inhibition of dihydrodipicolinate synthase (DHDPS) . DHDPS is a key enzyme in the diaminopimelate pathway, which is responsible for the production of lysine and its immediate precursor meso-DAP . This enzyme is essential in both bacteria and plants, making it an attractive target for the development of new antibiotics and herbicides .
The design of dimeric inhibitors that can interact with more than one monomer of a multivalent protein is a compelling approach to the development of new therapeutics . By binding to two sites simultaneously, a dimeric ligand can increase both potency and selectivity toward the target . This strategy has been explored in the development of treatments for influenza, the synthesis of anti-cancer agents, and also for central nervous system therapeutics .
Inspired by 2,4-thiazolidinedione based ligands previously shown to inhibit DHDPS, a series of dimeric inhibitors were designed and synthesised, incorporating various alkyl chain bridges between two 2,4-thiazolidinedione moieties . A dimeric compound with a single methylene bridge achieved the desired outcome with low micromolar inhibition of E. coli DHDPS observed . This work highlights the continued importance of investigation into DHDPS as an antibacterial target .
Safety and Hazards
When using and operating Diethyl 2,4-dibromopentanedioate, it is necessary to provide good ventilation during operation and avoid contact with open flames and other fire sources . It is also important to wear appropriate personal protective equipment such as protective gloves and goggles . In case of aspiration or skin contact, wash immediately and seek medical attention .
Mecanismo De Acción
Mode of Action
It can be used in the preparation of pharmaceutically active compounds or as a reactant in the synthesis of multifunctional molecules .
Result of Action
It is known to be used in the synthesis of various organic compounds, including those with pharmaceutical activity
Action Environment
During storage, it should be sealed and protected from light, and avoid contact with oxidants or strong acids .
Propiedades
IUPAC Name |
diethyl 2,4-dibromopentanedioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14Br2O4/c1-3-14-8(12)6(10)5-7(11)9(13)15-4-2/h6-7H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUSLEJGELFKEAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC(C(=O)OCC)Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Br2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2,4-dibromopentanedioate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



amine](/img/structure/B3161375.png)
![(Butan-2-yl)[(2-chloro-6-fluorophenyl)methyl]amine](/img/structure/B3161383.png)

![(Butan-2-yl)[(2,6-dichlorophenyl)methyl]amine](/img/structure/B3161406.png)
amine](/img/structure/B3161409.png)


![N-[(3-bromophenyl)methyl]cyclopentanamine](/img/structure/B3161434.png)
![{[2-(Benzyloxy)phenyl]methyl}(propyl)amine](/img/structure/B3161435.png)
![{[3-(Benzyloxy)phenyl]methyl}(propyl)amine](/img/structure/B3161441.png)



